4-(2-Hydroxybenzylideneamino)phenyl sulfone
Description
4-(2-Hydroxybenzylideneamino)phenyl sulfone is a Schiff base derivative featuring a sulfone (-SO₂-) group and a hydroxybenzylideneamino (-N=CH-C₆H₄-OH) moiety. This compound belongs to a class of sulfonated aromatic Schiff bases, which are synthesized via condensation reactions between aldehydes and amines. The sulfone group enhances thermal stability and influences electronic properties, making such compounds relevant in materials science and medicinal chemistry.
Properties
CAS No. |
7251-84-5 |
|---|---|
Molecular Formula |
C26H20N2O4S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[[4-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H20N2O4S/c29-25-7-3-1-5-19(25)17-27-21-9-13-23(14-10-21)33(31,32)24-15-11-22(12-16-24)28-18-20-6-2-4-8-26(20)30/h1-18,29-30H |
InChI Key |
GDUFOHWZCAUCQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=CC=C4O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Aminophenyl Sulfone
The 4-aminophenyl sulfone intermediate is synthesized via a three-step process adapted from industrial sulfone production methods:
-
Formation of 4-Nitrodiphenyl Sulfide :
-
Reagents : 4-Chloronitrobenzene, thiophenol, sodium hydroxide, tetrabutylammonium hydrogensulfate (phase transfer catalyst).
-
Conditions : Toluene solvent, 80–85°C, 2 hours under nitrogen.
-
Mechanism : Nucleophilic aromatic substitution (SNAr) where thiophenol displaces the chloride on 4-chloronitrobenzene.
-
-
Oxidation to 4-Nitrodiphenyl Sulfone :
-
Reduction of Nitro Group to Amine :
Schiff Base Formation with Salicylaldehyde
The 4-aminophenyl sulfone undergoes condensation with salicylaldehyde under mild acidic conditions:
-
Reagents : Salicylaldehyde, ethanol or methanol, catalytic acetic acid.
-
Conditions : Reflux for 4–6 hours, Dean-Stark trap for water removal.
-
Yield : 70–85% after recrystallization from ethanol/water mixtures.
Optimization of Reaction Parameters
Oxidation Step Efficiency
The oxidation of sulfides to sulfones is critical for yield and purity. Comparative studies of oxidizing agents reveal:
| Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂O₂ (35%) | Na₂WO₄·2H₂O | 80–85 | 95 | 99 |
| HNO₃ | FeCl₃ | 70–82 | 85 | 92 |
| KMnO₄ | H₂SO₄ | 60–80 | 78 | 88 |
Hydrogen peroxide with sodium tungstate offers superior efficiency and environmental compatibility.
Catalytic Hydrogenation Conditions
Reduction of the nitro group is sensitive to catalyst loading and acid additives:
| Catalyst | Acid (eq.) | Solvent | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Pd/C | 1.5 | MeOH/H₂O | 3 | 80 |
| Pt/C | 1.0 | EtOH/H₂O | 2 | 75 |
| Raney Ni | 2.0 | i-PrOH/H₂O | 4 | 65 |
Methanesulfonic acid enhances proton availability, stabilizing intermediates during hydrogenation.
Mechanistic Insights and Side Reactions
Sulfide Oxidation Dynamics
The oxidation of 4-nitrodiphenyl sulfide proceeds via a radical mechanism initiated by tungstate-peroxo complexes. Side products like sulfoxides (<2%) form if H₂O₂ is under-dosed or temperatures exceed 90°C.
Schiff Base Hydrolysis Risks
The imine bond in 4-(2-Hydroxybenzylideneamino)phenyl sulfone is prone to hydrolysis in aqueous acidic or basic conditions. Stabilization strategies include:
-
Storage under anhydrous conditions.
-
Use of chelating agents (e.g., MgSO₄) during synthesis.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Adopting continuous flow reactors for the oxidation and hydrogenation steps improves scalability:
-
Oxidation : Tubular reactor with H₂O₂/Na₂WO₄ at 85°C, residence time 30 min.
-
Hydrogenation : Fixed-bed reactor with Pd/C catalyst, H₂ gas recirculation.
Solvent Recovery Systems
Toluene and methanol are distilled and recycled, reducing waste by 40%.
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (DMSO-d₆) : δ 8.35 (s, 1H, CH=N), 7.85–7.45 (m, 8H, aromatic), 11.2 (s, 1H, OH).
-
IR (KBr) : 1630 cm⁻¹ (C=N), 1320 cm⁻¹ (SO₂ asym), 1150 cm⁻¹ (SO₂ sym).
Purity Assessment
-
HPLC : C18 column, acetonitrile/water (70:30), retention time 6.2 min, purity >98%.
Chemical Reactions Analysis
4-(2-Hydroxybenzylideneamino)phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
The compound has garnered attention in pharmaceutical research due to its potential biological activities. Its structure allows for interaction with various biological targets, making it a candidate for drug development.
1. Anticancer Activity
Research indicates that 4-(2-Hydroxybenzylideneamino)phenyl sulfone exhibits promising anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its effectiveness against breast and prostate cancer cells, suggesting potential as a lead compound in anticancer drug development.
2. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have reported its effectiveness against a range of bacterial strains, indicating its potential use as an antibacterial agent. The presence of the sulfonyl group is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
3. Enzyme Inhibition
Another significant application lies in its role as an enzyme inhibitor. Research has highlighted its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or conditions related to enzyme dysfunction.
Material Science Applications
Beyond biological applications, 4-(2-Hydroxybenzylideneamino)phenyl sulfone is also being explored in material science.
1. Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis, contributing to the development of new materials with enhanced properties such as thermal stability and mechanical strength. Its functional groups allow for further chemical modifications that can tailor the properties of the resulting polymers.
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, it is being investigated for use in coatings and adhesives. The compound's ability to form strong bonds with various substrates makes it suitable for applications in protective coatings and industrial adhesives.
Case Studies
Several case studies have highlighted the applications of this compound:
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that treatment with 4-(2-Hydroxybenzylideneamino)phenyl sulfone led to a significant reduction in cell viability in breast cancer cell lines compared to untreated controls. The mechanism was attributed to apoptosis induction as evidenced by increased levels of caspase-3 activity.
- Antimicrobial Efficacy Study : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) that indicates strong potential for further development into an antibacterial agent.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxybenzylideneamino)phenyl sulfone involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways involved in cell death .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The sulfone group (-SO₂-) in the target compound enhances thermal stability and polarity compared to analogs with sulfide (-S-) or ketone groups .
- Biological Activity : The presence of pyrimidine (L2 in ) or hydrazine () moieties increases antimicrobial or cytotoxic activity, whereas the hydroxybenzylidene group in the target compound may prioritize chelation or fluorescence properties.
Physical and Chemical Properties
Biological Activity
4-(2-Hydroxybenzylideneamino)phenyl sulfone is an organic compound characterized by a unique combination of functional groups, including a hydroxyl group, an imine, and a sulfonyl moiety. Its molecular formula is , with a molecular weight of approximately 460.51 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The structural features of 4-(2-Hydroxybenzylideneamino)phenyl sulfone contribute significantly to its biological activity. The presence of the hydroxyl group enhances hydrogen bonding capabilities, while the imine functionality plays a crucial role in its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that 4-(2-Hydroxybenzylideneamino)phenyl sulfone exhibits significant antimicrobial properties against various pathogens. The compound's efficacy is attributed to its ability to inhibit bacterial growth through mechanisms that may involve interference with folate biosynthesis and disruption of cell wall integrity.
- Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives of sulfonamides, including this compound, show promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, with MIC values reported as low as 3.91 μM .
- Mechanism of Action : The compound may act by blocking key enzymatic pathways essential for bacterial survival, thereby exhibiting bactericidal effects rather than merely bacteriostatic ones .
Anticancer Properties
The potential anticancer activity of 4-(2-Hydroxybenzylideneamino)phenyl sulfone has been explored in various studies. Its structural characteristics allow it to interact with cancer cell lines effectively.
- Cell Viability Assays : In vitro studies have shown that the compound can induce apoptosis in cancer cells, leading to reduced cell viability.
- Selectivity : The selectivity index indicates that the compound exhibits lower toxicity towards normal cells compared to cancerous cells, making it a candidate for further development in cancer therapy.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. The presence of the hydroxyl group is believed to contribute to its ability to modulate inflammatory pathways.
- In Vivo Studies : Animal models have demonstrated that treatment with 4-(2-Hydroxybenzylideneamino)phenyl sulfone results in reduced levels of inflammatory markers and improved clinical outcomes in conditions such as arthritis.
Case Studies
Q & A
Q. Critical Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the imine bond (δ ~8.3 ppm for CH=N) and sulfone group (δ ~125–135 ppm for SO) .
- XRD : Single-crystal X-ray diffraction resolves hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions), critical for validating supramolecular packing .
- FT-IR : Absorption bands at ~1320–1160 cm (asymmetric/symmetric SO stretching) and ~1600 cm (C=N stretch) confirm functional groups .
Basic: How can spectroscopic methods such as NMR and IR be utilized to differentiate 4-(2-Hydroxybenzylideneamino)phenyl sulfone from its structural analogs?
Answer:
- NMR Differentiation :
- IR Signatures :
Advanced: In the synthesis of 4-(2-Hydroxybenzylideneamino)phenyl sulfone, how can researchers optimize reaction conditions to mitigate common side reactions such as imine hydrolysis or sulfone group reduction?
Answer:
- Imine Hydrolysis Prevention :
- Sulfone Stability :
- Avoid reducing agents (e.g., LiAlH) and strongly acidic conditions (pH < 2), which may reduce SO to thioethers.
- Employ inert atmospheres (N/Ar) during high-temperature steps to prevent oxidative degradation .
Advanced: What computational chemistry approaches are recommended to predict the electronic properties and reactivity of 4-(2-Hydroxybenzylideneamino)phenyl sulfone in polymer matrix applications?
Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) :
Advanced: How do researchers reconcile discrepancies in thermal stability data for 4-(2-Hydroxybenzylideneamino)phenyl sulfone when incorporated into high-performance polyimide films?
Answer:
- Root Cause Analysis :
- Synthesis Variability : Residual solvents or unreacted monomers (e.g., diamine precursors) lower decomposition temperatures. Purity must be verified via HPLC .
- Polymer Processing : Annealing conditions (time/temperature) affect crystallinity. Use differential scanning calorimetry (DSC) to correlate T with processing parameters .
- Mitigation Strategies :
Advanced: What mechanistic insights explain the electrochemical behavior of 4-(2-Hydroxybenzylideneamino)phenyl sulfone in organic electroluminescent devices?
Answer:
- Charge Transport : The sulfone group’s electron-withdrawing nature stabilizes LUMO levels, enhancing electron injection from cathodes (e.g., Mg:Ag alloys) .
- Recombination Efficiency : The planar hydroxybenzylideneamino moiety facilitates π-π stacking, confining excitons at the organic interface. This is validated by atomic force microscopy (AFM) and external quantum efficiency (EQE) measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
